molecular formula C19H11ClF3N3O4 B2591152 N-(4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}phenyl)-2-nitrobenzamide CAS No. 1022879-68-0

N-(4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}phenyl)-2-nitrobenzamide

Cat. No.: B2591152
CAS No.: 1022879-68-0
M. Wt: 437.76
InChI Key: MJZXNAQFBMBEHG-UHFFFAOYSA-N
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Description

N-(4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}phenyl)-2-nitrobenzamide is a complex organic compound that features a trifluoromethyl group, a nitrobenzamide moiety, and a chloropyridine ring

Properties

IUPAC Name

N-[4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxyphenyl]-2-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H11ClF3N3O4/c20-15-9-11(19(21,22)23)10-24-18(15)30-13-7-5-12(6-8-13)25-17(27)14-3-1-2-4-16(14)26(28)29/h1-10H,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJZXNAQFBMBEHG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NC2=CC=C(C=C2)OC3=C(C=C(C=N3)C(F)(F)F)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H11ClF3N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}phenyl)-2-nitrobenzamide typically involves multiple steps, starting from readily available precursors. One common method involves the following steps:

    Formation of the Pyridine Intermediate: The synthesis begins with the preparation of 3-chloro-5-(trifluoromethyl)pyridine through halogenation and trifluoromethylation reactions.

    Coupling with Phenol Derivative: The pyridine intermediate is then coupled with a phenol derivative under basic conditions to form the pyridinyl-phenol ether.

    Nitration and Amidation: The final steps involve nitration of the phenol ring followed by amidation to introduce the nitrobenzamide group.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently.

Chemical Reactions Analysis

Reduction of the Nitro Group

The nitro group (-NO₂) on the benzamide ring is highly susceptible to reduction under standard conditions. Common reducing agents convert it to an amine (-NH₂), enabling further derivatization.

Reaction Reagents/Conditions Product Source
Nitro → Amine reductionH₂/Pd-C, ethanol, 25°C, 6 hrsN-(4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}phenyl)-2-aminobenzamide,

This reaction is critical for generating intermediates in drug discovery, as seen in analogous nitrobenzamide derivatives .

Hydrolysis of the Amide Bond

The amide bond can undergo hydrolysis under acidic or basic conditions, yielding carboxylic acid and aniline derivatives.

Reaction Conditions Products Source
Acidic hydrolysisHCl (6M), reflux, 12 hrs2-nitrobenzoic acid + 4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}aniline
Basic hydrolysisNaOH (10%), 80°C, 8 hrsSodium 2-nitrobenzoate + 4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}aniline

Hydrolysis kinetics depend on steric hindrance from the trifluoromethylpyridine group.

Electrophilic Aromatic Substitution

The electron-deficient pyridine and benzene rings may undergo electrophilic substitution at activated positions.

  • Nitration/Sulfonation :
    The para position to the ether-linked oxygen on the central phenyl ring is most reactive.
    Example:

    Compound+HNO3/H2SO4Nitro-substituted derivative\text{Compound} + \text{HNO}_3/\text{H}_2\text{SO}_4 \rightarrow \text{Nitro-substituted derivative}

    Similar reactivity is observed in chlorinated pyridine systems.

Nucleophilic Aromatic Substitution

The chlorine atom on the pyridine ring can participate in nucleophilic substitution due to electron withdrawal by the trifluoromethyl group.

Reaction Nucleophile Product Source
Chlorine displacementNaN₃, DMF, 100°C, 24 hrsAzide-substituted pyridine derivative

This reaction is pivotal for introducing functional groups like amines or thiols .

Oxidation Reactions

The benzamide’s aromatic system and ether linkages may undergo oxidation under harsh conditions.

Reaction Reagents Product Source
Ether cleavageHIO₄, H₂O, 60°C, 3 hrs2-nitrobenzoic acid + 3-chloro-5-(trifluoromethyl)pyridin-2-ol

Oxidative cleavage of the ether bond is observed in structurally related compounds.

Coupling Reactions

The reduced amine derivative (from Section 1) can participate in cross-coupling reactions.

Reaction Catalyst/Reagents Product Source
Suzuki-Miyaura couplingPd(PPh₃)₄, Ar-B(OH)₂, K₂CO₃Biaryl-functionalized derivative ,

Such reactions expand the compound’s utility in designing kinase inhibitors .

Photochemical Reactivity

The nitro group may undergo photochemical reduction or rearrangement under UV light, forming nitroxide radicals or nitroso intermediates.

Scientific Research Applications

Biological Activities

Anticancer Properties
Research has indicated that N-(4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}phenyl)-2-nitrobenzamide exhibits promising anticancer activity. Studies have shown that it can inhibit the proliferation of various cancer cell lines by inducing apoptosis and disrupting cell cycle progression. The compound's ability to target specific signaling pathways involved in cancer cell survival makes it a candidate for further development as an anticancer agent .

Antimicrobial Activity
The compound has also demonstrated antimicrobial properties against several bacterial strains. Its mechanism of action appears to involve disruption of bacterial cell membranes and interference with metabolic processes, making it a potential candidate for developing new antibiotics .

Drug Development

Target Identification
this compound has been investigated for its ability to bind selectively to certain biological targets, such as kinases and other proteins involved in disease pathways. This binding specificity is crucial for designing drugs with fewer side effects and improved efficacy .

Formulation Studies
The compound's solubility and stability are critical factors in its formulation as a pharmaceutical agent. Recent studies have focused on optimizing these parameters to enhance bioavailability when administered in vivo. Various formulations, including nanoparticles and liposomal carriers, are being explored to improve delivery efficiency .

Case Studies

StudyFocusFindings
Study 1Anticancer ActivityDemonstrated inhibition of cell proliferation in breast cancer cell lines with IC50 values indicating significant potency.
Study 2Antimicrobial EffectsShowed effectiveness against Gram-positive bacteria, suggesting potential as a new antibiotic candidate.
Study 3Binding StudiesIdentified specific protein targets through X-ray fluorescence spectrometry, indicating selective binding properties.

Mechanism of Action

The mechanism of action of N-(4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}phenyl)-2-nitrobenzamide involves its interaction with specific molecular targets. The trifluoromethyl group and nitrobenzamide moiety contribute to its binding affinity and specificity. The compound may inhibit enzymes or modulate receptor activity by binding to active sites or allosteric sites, thereby affecting biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    N-(4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}phenyl)-2-aminobenzamide: Similar structure but with an amine group instead of a nitro group.

    N-(4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}phenyl)-2-hydroxybenzamide: Contains a hydroxyl group instead of a nitro group.

Uniqueness

N-(4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}phenyl)-2-nitrobenzamide is unique due to its combination of a trifluoromethyl group, nitrobenzamide moiety, and chloropyridine ring. This combination imparts specific chemical and biological properties that are not observed in other similar compounds, making it a valuable compound for various applications.

Biological Activity

N-(4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}phenyl)-2-nitrobenzamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article summarizes the current understanding of its biological activity, including mechanisms of action, pharmacological properties, and relevant case studies.

  • IUPAC Name : this compound
  • Molecular Formula : C15H14ClF3N2O3
  • Molecular Weight : 394.79 g/mol
  • CAS Number : 338775-51-2

The compound exhibits several mechanisms that contribute to its biological activity:

  • Inhibition of Enzymatic Pathways : It has been shown to inhibit specific enzymes involved in cancer cell proliferation, particularly those in the kinase family. This inhibition can lead to reduced tumor growth and metastasis.
  • Antimicrobial Properties : Preliminary studies indicate that this compound may possess antimicrobial activity against various bacterial strains, making it a candidate for further investigation in infectious disease treatment.
  • Anti-inflammatory Effects : The compound has demonstrated potential anti-inflammatory properties, which could be beneficial in treating conditions characterized by excessive inflammation.

Biological Activity Data

Activity TypeObservationsReferences
Enzyme InhibitionInhibits specific kinases related to cancer growth
Antimicrobial ActivityEffective against certain bacterial strains
Anti-inflammatory EffectsReduces markers of inflammation in vitro

Case Studies

  • Cancer Research : A study evaluated the efficacy of this compound in inhibiting tumor growth in xenograft models. Results indicated a significant reduction in tumor size compared to control groups, suggesting its potential as a therapeutic agent in oncology.
  • Antimicrobial Testing : In vitro assays conducted against Staphylococcus aureus and Escherichia coli demonstrated that the compound exhibited bactericidal effects at concentrations lower than previously reported for similar compounds, indicating it could serve as a lead compound for developing new antibiotics.
  • Inflammation Studies : In a mouse model of acute inflammation, treatment with the compound resulted in decreased levels of pro-inflammatory cytokines, supporting its role as an anti-inflammatory agent.

Q & A

Q. What are the key synthetic routes for N-(4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}phenyl)-2-nitrobenzamide?

The synthesis typically involves multi-step reactions:

  • Substitution Reaction : Reacting nitro-substituted aryl halides (e.g., 3-chloro-4-fluoronitrobenzene) with pyridinyl alcohols under alkaline conditions to form intermediates like N-(3-chloro-4-(2-pyridylmethoxy)nitrobenzene .
  • Reduction : Nitro groups are reduced to amines using iron powder under acidic conditions (e.g., HCl) .
  • Condensation : The amine intermediate reacts with activated carboxylic acids (e.g., 2-nitrobenzoyl chloride) in the presence of coupling agents (e.g., DCC) .

Q. Key Reaction Conditions :

StepReagents/ConditionsYield
SubstitutionK₂CO₃, DMF, 80°C70–85%
ReductionFe powder, HCl, 60°C60–75%
CondensationDCC, CH₂Cl₂, RT50–65%

Q. How is the compound structurally characterized?

  • NMR Spectroscopy : 1H^1H and 13C^{13}C NMR confirm regiochemistry and functional groups. For example, aromatic protons in pyridine (δ 8.8–8.9 ppm) and nitrobenzamide (δ 7.8–8.2 ppm) are diagnostic .
  • HRMS : Molecular ion peaks (e.g., [M–H]⁻ at m/z 560.0397) validate the molecular formula .
  • X-ray Crystallography : Used to resolve ambiguous stereochemistry in related trifluoromethylpyridine derivatives .

Advanced Research Questions

Q. What biochemical targets are hypothesized for this compound?

Similar trifluoromethylpyridine derivatives target:

  • Phosphopantetheinyl Transferases (PPTases) : Enzymes critical for bacterial fatty acid synthesis (e.g., acps-pptase). Inhibition disrupts lipid metabolism and bacterial proliferation .
  • Insecticidal Targets : Fluazuron, a structural analog, inhibits chitin synthesis in arthropods by targeting UDP-N-acetylglucosamine transporters .

Q. Experimental Validation Strategies :

  • Enzyme Inhibition Assays : Measure IC₅₀ values using purified PPTases (e.g., E. coli AcpS) and fluorescent coenzyme A analogs .
  • Gene Knockout Studies : Compare bacterial growth in PPTase-deficient vs. wild-type strains .

Q. How do structural modifications influence bioactivity?

  • Nitro Group Reduction : Converting the nitro to an amine (e.g., via catalytic hydrogenation) enhances solubility but reduces insecticidal activity in analogs like fluazuron .
  • Trifluoromethyl Position : Shifting the CF₃ group on the pyridine ring (e.g., from 5- to 3-position) decreases target binding affinity by 10-fold in enzyme assays .

Q. Structure-Activity Relationship (SAR) Data :

ModificationBioactivity (IC₅₀, μM)Target
Nitro → Amine>100 (vs. 1.2 for parent)PPTase
CF₃ at 5-position0.8PPTase
CF₃ at 3-position8.5PPTase

Q. How can contradictory data in bioactivity studies be resolved?

Discrepancies in antibacterial vs. insecticidal activity may arise from:

  • Off-Target Effects : Use proteome-wide activity-based profiling (e.g., ABPP) to identify non-specific interactions .
  • Metabolic Stability : Evaluate compound stability in insect hemolymph vs. bacterial media using LC-MS/MS .

Case Study : Fluopyram (a related benzamide) shows antifungal activity due to unintended succinate dehydrogenase inhibition, highlighting the need for target-specific assays .

Methodological Challenges

Q. What strategies optimize reaction yields in large-scale synthesis?

  • Solvent Selection : Replacing DMF with THF improves nitro reduction yields (75% → 85%) by minimizing side reactions .
  • Catalyst Screening : Pd/C (1% loading) outperforms Fe powder in nitro reductions (90% yield, 24 h) .

Q. How is resistance to this compound characterized in target organisms?

  • Mutagenesis Screens : Isolate resistant bacterial strains via serial passaging under sublethal compound concentrations. Sequencing reveals mutations in PPTase genes (e.g., acpS G152D) .
  • Cross-Resistance Testing : Assess susceptibility to fluazuron and other benzamides to identify shared resistance mechanisms .

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